5-Cyclohexylisoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBAXRJTIYBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Pathways for 5 Cyclohexylisoxazol 3 Amine
Historical and Current Synthetic Strategies for Isoxazol-3-amines
The synthesis of isoxazoles has a rich history, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology. rsc.org This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.org Historically, the generation of nitrile oxides in situ from aldoximes using oxidants was a common approach. rsc.org Another classical method involves the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com
Modern strategies have focused on improving efficiency, regioselectivity, and substrate scope. nih.govrsc.orgrsc.orgresearchgate.net These include the development of metal-catalyzed cycloadditions (using copper, ruthenium, or palladium), which can offer milder reaction conditions and better control over product formation. rsc.orgthieme-connect.com Furthermore, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, have been explored to create more sustainable synthetic routes. nih.govrsc.orgmdpi.comresearchgate.net The direct functionalization of pre-formed isoxazole (B147169) rings and novel cycloisomerization reactions have also emerged as powerful tools in the synthetic chemist's arsenal. nih.gov
For the synthesis of 3-aminoisoxazoles specifically, historical methods often relied on the reaction of 3-haloisoxazoles with amines or the cyclization of precursors already containing the nitrogen functionality. researchgate.netacs.org A known route involves the condensation of α-cyanoacetate with hydroxylamine, where reaction conditions dictate the formation of either 3-aminoisoxazol-5(4H)-one or the isomeric 5-aminoisoxazol-3(4H)-one. iaea.org Current research continues to seek more direct and efficient amination techniques. researchgate.netacs.org
Targeted Synthesis of 5-Cyclohexylisoxazol-3-amine: Methodological Advances
The synthesis of this compound involves the strategic construction of the disubstituted isoxazole ring and the introduction of the amine group at the C3 position. Recent advancements have provided more refined and efficient methods to achieve this.
Cycloaddition Reactions in the Formation of the Isoxazole Ring System
The most prevalent method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne. rsc.org For the synthesis of a 5-cyclohexyl-substituted isoxazole, this typically involves the reaction of cyclohexanecarbonitrile (B123593) oxide with an appropriate three-carbon building block. The nitrile oxide is commonly generated in situ from cyclohexanecarboxaldehyde (B41370) oxime via dehydration or oxidation. rsc.org
One established method for generating the nitrile oxide involves the reaction of the corresponding aldoxime with an oxidant like sodium hypochlorite (B82951) or N-chlorosuccinimide. rsc.org The choice of the alkyne partner is critical for introducing the functionality that will become the 3-amino group. Using an ynamide in a Cp*Co(III)-catalyzed [3+2] cycloaddition offers a regioselective route to 5-aminooxazoles, which could be adapted for isoxazole synthesis. nih.gov
Another approach involves the reaction of primary nitro compounds with aldehydes. rsc.org For instance, the reaction of 1-nitro-1-cyclohexylethane with an appropriate aldehyde derivative could potentially lead to the desired isoxazole structure, although controlling regioselectivity can be challenging. rsc.org
Amination Strategies for Isoxazole Derivatives
Introducing the amine group at the 3-position of the isoxazole ring is a key synthetic challenge. One direct approach is the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position. A novel two-step procedure has been described for the synthesis of 3-amino-5-substituted-isoxazoles starting from 3-bromoisoxazolines. researchgate.netacs.org In this method, the 3-bromoisoxazoline reacts with an amine in the presence of a base to form a 3-aminoisoxazoline, which is then oxidized to the corresponding 3-aminoisoxazole (B106053) in high yield. researchgate.netacs.org
Alternatively, the amine functionality can be carried through the synthesis from the starting materials. The reaction of nitrile oxides with α-cyanoenamines provides a regioselective, one-step synthesis of 5-aminoisoxazoles. nih.gov Adapting this method by using cyclohexanecarbonitrile oxide could potentially yield the target compound's regioisomer, highlighting the importance of regiocontrol.
Another strategy involves the transformation of other functional groups. For example, a 3-carboxy-substituted isoxazole, such as ethyl 5-cyclohexylisoxazole-3-carboxylate, can be synthesized and subsequently converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. ua.esgoogle.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of solvents, catalysts, temperature, and reaction time.
In cycloaddition reactions, the method of nitrile oxide generation significantly impacts yield. The use of mild bases like sodium bicarbonate or triethylamine (B128534) for the in situ generation of nitrile oxides from N-Boc-masked chloroximes has proven effective for multigram scale synthesis. rsc.org
For amination reactions, the choice of base and solvent is critical. In the synthesis of 3-aminoisoxazolines from 3-bromoisoxazolines, various amines can be used, and the subsequent oxidation step has been optimized to provide consistently high yields. researchgate.netacs.org
The table below summarizes various synthetic conditions for related isoxazole syntheses, illustrating the impact of different parameters.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Ref |
| Cycloaddition | Aldoximes, Alkenes | Oxone | Aqueous | Room Temp | - | rsc.org |
| Cycloaddition | Ynones, Trimethylsilylazide | - | Trichloroethylene | Room Temp | - | rsc.org |
| Amination | 3-Bromoisoxazolines, Amines | Base, then Oxidation | - | - | High | researchgate.netacs.org |
| Cycloaddition | Propargylamines | m-CPBA, CuCl | EtOAc | Elevated | - | thieme-connect.com |
| Three-component | β-keto esters, Hydroxylamine HCl, Aldehydes | Cell-Pr-NH₂ | Water | Room Temp | up to 97% | mdpi.com |
Regioselective Control in Isoxazole Synthesis
Regioselectivity is a paramount concern in the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two possible regioisomers. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne dictate the outcome. nih.govrsc.org
For the synthesis of this compound, the goal is to favor the isomer where the cyclohexyl group is at the C5 position and the amino (or its precursor) group is at the C3 position. Using terminal alkynes often leads to the 3,5-disubstituted product, but the regioselectivity can be influenced by the catalyst. rsc.org Ruthenium-catalyzed cycloadditions have been shown to provide excellent regiocontrol, favoring the formation of 3,4-disubstituted isoxazoles. rsc.orgresearchgate.net Copper-catalyzed reactions are also widely used and can influence the regiochemical outcome. thieme-connect.comacs.org
A study on the reaction of nitrile oxides with 1-cyanoenamines demonstrated high regioselectivity, affording 5-aminoisoxazoles exclusively. nih.gov This suggests that the electronic nature of the enamine directs the cycloaddition. Similarly, cobalt-catalyzed formal [3+2] cycloadditions of N-(pivaloyloxy)amides with ynamides show excellent regioselectivity for 5-aminooxazoles, a principle that could be extended to isoxazole synthesis. nih.gov
Novel Catalyst Systems and Reaction Environments for Isoxazole Amine Synthesis
Recent research has focused on developing novel catalytic systems to enhance the efficiency and sustainability of isoxazole synthesis. nih.govrsc.orgrsc.orgresearchgate.net
Metal-free synthetic routes are gaining traction to avoid the costs and toxicity associated with metal catalysts. rsc.org Organocatalysts, such as DABCO, have been used in cascade reactions to form isoxazole derivatives. rsc.org The use of TEMPO as a catalyst in the reaction of propargylic ketones with TMSN₃ provides an efficient route to 5-substituted isoxazoles. rsc.org
Amine-functionalized cellulose (B213188) has been employed as a green, heterogeneous catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives in water, achieving high yields at room temperature. mdpi.comresearchgate.net This highlights a move towards more environmentally friendly reaction media.
Mechanochemistry, using techniques like planetary ball-milling, offers a solvent-free approach. A Ru-catalyzed mechanochemical method has been developed for the regioselective synthesis of 3,4- and 3,4,5-isoxazoles, where the milling conditions and liquid additives were found to significantly impact catalytic activity and regiocontrol. researchgate.net
Copper- and silver-based catalysts have also been effective in promoting 1,3-dipolar cycloadditions in the synthesis of complex isoxazole derivatives. acs.orgmdpi.com For instance, a one-pot protocol using a copper catalyst allows for the construction of fluoroalkylated isoxazoles directly from commercially available amines and alkynes. acs.org
The table below showcases some modern catalytic systems.
| Catalyst System | Reaction | Advantage | Ref |
| Cp*Co(III) | [3+2] Cycloaddition | High regioselectivity for 5-aminooxazoles | nih.gov |
| Amine-functionalized Cellulose | Three-component synthesis | Green, aqueous conditions, high yield | mdpi.comresearchgate.net |
| Ru-catalyst | Mechanochemical cycloaddition | Solvent-free, regiocontrol through mechanics | researchgate.net |
| Copper(I) iodide | [3+2] Cycloaddition | Mild conditions, one-pot from amines/alkynes | acs.org |
| TEMPO | Reaction of propargylic ketones | Metal-free, good yields for 5-substituted isoxazoles | rsc.org |
Mechanistic Investigations of 5 Cyclohexylisoxazol 3 Amine Reactivity
Electron Density Distribution and its Influence on Chemical Reactivity
The chemical reactivity of 5-Cyclohexylisoxazol-3-amine is fundamentally governed by the distribution of electron density across its molecular structure. This distribution is a result of the combined electronic properties of the cyclohexyl group, the isoxazole (B147169) ring, and the amine substituent. The isoxazole ring, containing two electronegative heteroatoms (nitrogen and oxygen), generally acts as an electron-withdrawing group, rendering the ring itself relatively electron-deficient or π-deficient. nanobioletters.comclockss.org Conversely, the 3-amino group acts as a strong electron-donating group through resonance, pushing electron density into the heterocyclic ring.
Computational studies on the parent 3-aminoisoxazole (B106053) molecule provide significant insight into its structure, which influences reactivity. nih.gov The molecule is characterized by a planar isoxazole ring, but the amino group itself is non-planar. nih.gov The inversion motion of the –NH2 group leads to a double-well potential energy surface, indicating two equivalent energy minima. nih.gov
Table 1: Selected Computed Geometrical Parameters of 3-Aminoisoxazole
| Parameter | Value |
| Bond Lengths (Å) | |
| O1–N2 | 1.419 |
| N2–C3 | 1.309 |
| C3–C4 | 1.423 |
| C4–C5 | 1.346 |
| C5–O1 | 1.353 |
| C3–N6 | 1.365 |
| Bond Angles (°) ** | |
| C5–O1–N2 | 105.7 |
| O1–N2–C3 | 109.2 |
| N2–C3–C4 | 114.5 |
| C3–C4–C5 | 104.3 |
| O1–C5–C4 | 106.3 |
| Dihedral Angles (°) ** | |
| H7–N6–C3–N2 | 154.5 |
| H8–N6–C3–N2 | -24.4 |
Data sourced from computational studies on 3-aminoisoxazole, the core structure of this compound. Source: nih.gov
Molecular Electrostatic Potential (MEP) maps are instrumental in visualizing reactive sites. For related isoxazole structures, MEP analysis shows that the most negative regions (red), indicating susceptibility to electrophilic attack, are concentrated around the ring's oxygen and nitrogen atoms. dergipark.org.tr Positive regions (blue), which are prone to nucleophilic attack, are typically found on the hydrogen atoms of the amine group and certain carbons of the ring. dergipark.org.tr This electronic arrangement dictates that the amine group will be the primary site of electrophilic attack, while the ring itself may be susceptible to certain nucleophilic or radical reactions.
Reaction Mechanisms of the Amine Functionality
The amine group at the C-3 position is a key center of reactivity in this compound, primarily functioning as a nucleophile. This reactivity is central to the synthesis of a wide array of derivatives.
A common transformation is the formation of amides through reaction with carboxylic acids or their derivatives. For instance, 5-substituted-isoxazol-3-amines are routinely coupled with carboxylic acids using standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form N-(isoxazol-3-yl)amides. nih.gov The mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the isoxazole's amino group to form a tetrahedral intermediate, which then collapses to yield the final amide product.
Table 2: Representative Reactions of the 3-Amino Group on Isoxazoles
| Reactant | Reagent(s) | Product Type | Reference |
| 5-Isopropylisoxazole-3-carboxylic acid | 3-Chloro-4-fluoroaniline, HATU, Hunig's base | N-Aryl-isoxazole-3-carboxamide | nih.gov |
| 5-(tert-Butyl)isoxazol-3-amine | 3-Chlorobenzoic acid, EDCI, DIPEA | N-(isoxazol-3-yl)benzamide | nih.gov |
| 3-Bromoisoxazolines | Various amines, Base | 3-Aminoisoxazolines | acs.orgresearchgate.net |
Another demonstration of the amine's nucleophilic character is seen in the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines. In this process, an amine attacks the C-3 position of the 3-bromoisoxazoline, leading to an addition-elimination sequence that yields the 3-amino-substituted product after a subsequent oxidation step. acs.orgresearchgate.net
Electrophilic and Nucleophilic Character of the Isoxazole Ring System
The isoxazole ring possesses a dualistic chemical nature, though it is generally considered an electron-poor aromatic system. nanobioletters.com The presence of the electronegative nitrogen atom makes the ring π-deficient and thus generally resistant to electrophilic aromatic substitution reactions. nanobioletters.comclockss.org
However, the ring is not entirely inert. The positions of the ring exhibit distinct reactivity:
C3 Position : This position is susceptible to nucleophilic substitution, particularly when a good leaving group is present. The synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines highlights this reactivity, where an amine acts as the nucleophile. acs.org
C4 Position : The C4-H bond can be involved in certain reactions. For example, the synthesis of 3-aminoisoxazolmethylnaphthols proceeds via a one-pot, three-component reaction of a 3-aminoisoxazole, an aldehyde, and 2-naphthol, indicating reactivity at the position adjacent to the amine-bearing carbon. researchgate.net
C5 Position : This position can be functionalized through deprotonation by a strong base, creating a carbanion that can then react with various electrophiles. clockss.org This indicates a nucleophilic character at C5 under basic conditions.
Investigating Rearrangement Reactions and Tautomerism
The isoxazole ring system is known to undergo several mechanistically distinct rearrangement reactions, often triggered by light, heat, or chemical reagents. These transformations provide pathways to other important heterocyclic structures.
Photochemical Rearrangements : Upon UV irradiation, isoxazoles can rearrange to form oxazoles. This reaction is believed to proceed through the homolytic cleavage of the weak N–O bond to form a diradical intermediate, which then rearranges to an acyl azirine. This azirine can subsequently isomerize to the more stable oxazole. nih.govwikipedia.org In some cases, the rearrangement can lead to the formation of ketenimines. nih.gov
Base-Promoted Rearrangements : In the presence of a base, certain substituted isoxazoles can undergo rearrangement. The Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazone derivatives rearrange to form triazolylpyridines. beilstein-journals.org Another example is the base-induced rearrangement of specific o-phenolic isoxazoles into benzisoxazoles. acs.org
Base-Catalyzed Rearrangements : A facile transformation of 3-aryltetrahydrobenzisoxazoles to benzoxazoles has been reported under basic conditions (e.g., Cs2CO3). The proposed mechanism involves a Neber-like rearrangement to generate an azirine intermediate, which then undergoes electrocyclic ring closure to form the oxazole. rsc.org
Tautomerism
A crucial aspect of the reactivity of this compound is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and the most relevant form for this compound is amino-imino tautomerism. libretexts.org The amine form (5-Cyclohexylisoxazol-3-amine ) can exist in a dynamic equilibrium with its imino tautomer (5-Cyclohexylisoxazol-3(2H)-imine ).
This phenomenon is analogous to the well-studied amino-imino tautomerism in nucleobases like adenine. nih.gov The process involves the migration of a proton from the exocyclic nitrogen atom to the ring nitrogen atom. youtube.com Computational studies on 3-aminoisoxazole have characterized the inversion motion of the -NH2 group, which is a key physical process facilitating the proton transfer required for tautomerization. nih.gov The relative stability of the two tautomers, and thus the position of the equilibrium, can be significantly influenced by factors such as solvent polarity, pH, and intermolecular interactions like hydrogen bonding.
Solvent Effects and Catalysis in this compound Transformations
The environment in which a reaction is conducted can have a profound impact on its outcome, and reactions involving this compound and related structures are no exception.
Solvent Effects
Solvent polarity plays a critical role in the synthesis of the isoxazole ring itself, particularly in [3+2] cycloaddition reactions. Studies have shown that the regioselectivity of the reaction between a nitrile oxide and an alkyne can be solvent-dependent. For example, in the reaction of furfural (B47365) oxime and ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles decreases as solvent polarity increases. sciepub.com This is attributed to the differential stabilization of the transition states by the solvent; a more polar solvent may destabilize the more polar transition state, thus favoring an alternative reaction pathway. sciepub.com In other systems, increasing the amount of a polar co-solvent like methanol (B129727) in water has been shown to increase the yield of the desired isoxazole product. beilstein-journals.org Recently, deep eutectic solvents (DES) have been employed as green, biodegradable media for isoxazole synthesis, proving to be effective and reusable. core.ac.ukconnectjournals.com
Table 3: Effect of Solvent on the Yield of a Trifluoromethyl-Substituted Isoxazole
| Solvent System | Base | Yield (%) | Reference |
| 5% MeOH in H2O | DIPEA | Trace | beilstein-journals.org |
| 50% MeOH in H2O | DIPEA | 40 | beilstein-journals.org |
| Dichloromethane (DCM) | DIPEA | 40 | beilstein-journals.org |
| Benzene | TEA | 5 | beilstein-journals.org |
| Isopropanol | TEA | 40 | beilstein-journals.org |
Data from the synthesis of a 3,4,5-trisubstituted isoxazole. Source: beilstein-journals.org
Catalysis
Catalysis is frequently employed to enhance the efficiency, selectivity, and scope of reactions involving isoxazoles.
Heterogeneous Catalysis : A recyclable heterogeneous nanocatalyst (Fe3O4–NHPhSO3H) has been successfully used for the one-pot, three-component synthesis of 3-aminoisoxazolmethylnaphthol derivatives under solvent-free conditions. researchgate.net
Homogeneous Catalysis : Copper salts are widely used to catalyze cycloaddition reactions for isoxazole synthesis. For example, copper-mediated [3+2] cycloaddition between a terminal alkyne and an in-situ generated nitrile oxide is a common and effective method for creating the isoxazole ring with regiocontrol. acs.org
Base Catalysis : As discussed previously, bases like Cs2CO3 can catalyze rearrangement reactions of the isoxazole ring. rsc.org Simple bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are crucial for in-situ generation of nitrile oxides from hydroximoyl chlorides for cycloaddition reactions. researchgate.net
Derivatization and Structural Modification of 5 Cyclohexylisoxazol 3 Amine
Elaboration of the Amine Moiety
The primary amine group at the 3-position of the isoxazole (B147169) ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation and Alkylation Reactions
The nucleophilic nature of the 3-amino group readily allows for acylation and alkylation reactions.
Acylation of 5-Cyclohexylisoxazol-3-amine can be achieved using various acylating agents such as acyl chlorides and acid anhydrides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane and a base such as triethylamine (B128534) would yield the corresponding N-acetyl derivative, N-(5-cyclohexylisoxazol-3-yl)acetamide. The choice of the acylating agent allows for the introduction of a wide array of functionalities, including aliphatic, aromatic, and heterocyclic moieties, thereby influencing the compound's lipophilicity, hydrogen bonding capacity, and steric profile.
| Acylating Agent | Product |
| Acetyl chloride | N-(5-cyclohexylisoxazol-3-yl)acetamide |
| Benzoyl chloride | N-(5-cyclohexylisoxazol-3-yl)benzamide |
| Acetic anhydride | N-(5-cyclohexylisoxazol-3-yl)acetamide |
Alkylation of the amine can be accomplished using alkyl halides. However, direct alkylation of primary amines with alkyl halides can often lead to a mixture of mono- and di-alkylated products, and in some cases, even tri-alkylation and the formation of quaternary ammonium salts. To achieve selective mono-alkylation, reductive amination is a more controlled and widely used method. This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
| Aldehyde/Ketone | Reducing Agent | Product |
| Formaldehyde | Sodium borohydride | N-methyl-5-cyclohexylisoxazol-3-amine |
| Acetone | Sodium triacetoxyborohydride | N-isopropyl-5-cyclohexylisoxazol-3-amine |
Formation of Imine and Hydrazone Derivatives
The reaction of this compound with aldehydes and ketones under appropriate conditions leads to the formation of imines , also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. For example, reacting this compound with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid would yield (E)-N-benzylidene-5-cyclohexylisoxazol-3-amine. The formation of imines introduces a C=N double bond, which can be a key structural element for biological activity or a reactive intermediate for further transformations. Research on the condensation of the related 3-amino-5-methylisoxazole with various salicylaldehyde derivatives has demonstrated the straightforward synthesis of corresponding Schiff bases. researchgate.netnih.govnih.gov
Furthermore, while not directly reported for this compound, analogous primary amines can be converted to hydrazones . This typically involves a two-step process starting with diazotization of the amine followed by reaction with a suitable nucleophile. However, a more common route to hydrazone derivatives in medicinal chemistry involves the reaction of a carbohydrazide with an aldehyde or ketone.
Transformation into Other Heterocyclic Systems
The 3-amino group of the isoxazole ring serves as a versatile nucleophile for the construction of fused heterocyclic systems. These annulation strategies are of significant interest as they lead to novel chemical scaffolds with potentially unique biological activities.
One important transformation is the synthesis of isoxazolo[5,4-d]pyrimidines . This can be achieved by reacting 3-aminoisoxazole (B106053) derivatives with various reagents that provide the necessary carbon atoms to form the pyrimidine ring. For instance, condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization is a common strategy. These fused systems are of interest due to their structural similarity to purine bases, suggesting potential applications as anticancer or antiviral agents. mdpi.com
Another significant transformation is the formation of pyrazolo[3,4-d]isoxazoles . The synthesis of such fused systems often involves multi-step sequences starting from functionalized 3-aminoisoxazoles.
The Boulton-Katritzky rearrangement represents a key ring transformation strategy for 3-aminoisoxazoles. This rearrangement typically occurs under thermal or basic conditions and involves the recyclization of the isoxazole ring, often in the presence of a suitable reaction partner, to form a different five-membered heterocycle. For example, a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate has been reported to provide access to nih.govacs.orgnih.govtriazolo[1,5-a]pyridines. rsc.orgorganic-chemistry.orgresearchgate.net
Functionalization of the Cyclohexyl Substituent
The cyclohexyl ring at the 5-position of the isoxazole offers another site for structural modification, which can significantly impact the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Direct functionalization of the cyclohexyl ring can be challenging due to the inert nature of C-H bonds. However, advances in C-H activation and functionalization methodologies provide potential routes. Metal-catalyzed reactions, for instance using palladium or copper catalysts, can enable the direct introduction of aryl, alkyl, or other functional groups at specific positions on the cyclohexane (B81311) ring, often directed by a nearby functional group. researchgate.netacs.org
Oxidation of the cyclohexyl ring is a more common transformation. The carbon atom adjacent to the isoxazole ring (the benzylic-like position) is particularly susceptible to oxidation. rsc.orgmdpi.comnih.gov Strong oxidizing agents like potassium permanganate (KMnO₄) can potentially oxidize this position to a hydroxyl group or even a ketone. Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, offer a highly selective means of introducing hydroxyl groups at specific and often non-activated positions on the cyclohexyl ring. nih.govnih.gov These hydroxylated metabolites can exhibit altered biological activity and pharmacokinetic properties. Photochemical methods can also be employed for the functionalization of cycloalkanes. nih.govresearchgate.netuni-regensburg.denih.gov
| Reaction Type | Reagent/Catalyst | Potential Product |
| C-H Arylation | Pd catalyst, Aryl halide | 5-(Arylcyclohexyl)isoxazol-3-amine |
| Oxidation | KMnO₄ | 5-(Hydroxycyclohexyl)isoxazol-3-amine |
| Biocatalytic Hydroxylation | Cytochrome P450 | 5-(Hydroxycyclohexyl)isoxazol-3-amine (regio- and stereoselective) |
Ring Modification and Annulation Strategies of Isoxazole Core
The isoxazole ring itself can undergo modification, although this often requires more forcing conditions compared to the derivatization of the exocyclic amine. Ring-opening reactions are a common strategy to access different classes of compounds. For instance, reductive cleavage of the N-O bond can lead to the formation of β-enaminoketones.
Annulation reactions that build upon the isoxazole core can lead to the formation of fused bicyclic and polycyclic systems. The synthesis of fused isoxazoles is a significant area of research, with various strategies developed to construct rings adjacent to the isoxazole moiety. acs.orgmdpi.com For 3-aminoisoxazole derivatives, the amino group can participate in cyclization reactions to form fused pyrimidines, as mentioned in section 4.1.3.
Stereochemical Aspects in Analog Synthesis
The presence of the cyclohexyl group introduces stereochemical considerations in the synthesis of analogs of this compound. The cyclohexyl ring can exist in a chair conformation with substituents in either axial or equatorial positions. The relative stereochemistry of substituents on the cyclohexyl ring can have a profound impact on the biological activity of the molecule.
When synthesizing analogs with additional substituents on the cyclohexyl ring, controlling the diastereoselectivity of the reactions is crucial. For example, in the synthesis of highly substituted cyclohexanones, which could be precursors to functionalized cyclohexyl-isoxazoles, cascade Michael-aldol reactions have been employed to achieve high diastereoselectivity. nih.govnih.govresearchgate.net
Furthermore, if a chiral center is introduced, either on the cyclohexyl ring or on a substituent attached to the amine, the synthesis of single enantiomers becomes important. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to control the stereochemical outcome of the reactions. nih.govacs.orgresearchgate.netrsc.org The synthesis of novel chiral isoxazole derivatives has been reported, highlighting the importance of stereochemistry in modulating the pharmacological properties of this class of compounds. nih.gov
Structure-Reactivity Relationship Studies of Modified this compound Derivatives
Detailed research findings and data tables on the structure-reactivity relationships of this compound derivatives are not available in the current scientific literature.
Computational and Theoretical Approaches to 5 Cyclohexylisoxazol 3 Amine Chemistry
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of 5-Cyclohexylisoxazol-3-amine. These methods model the molecule at the atomic level, providing detailed information about its quantum mechanical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. DFT calculations can predict various properties, including optimized geometry, electronic energies, and the distribution of electron density. For isoxazole (B147169) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully employed to compute optimized geometries and analyze frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.net These calculations are crucial for understanding the molecule's reactivity and kinetic stability.
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A larger energy gap generally implies higher stability and lower reactivity. For isoxazole derivatives, DFT studies have been used to calculate these energy gaps, providing insights into their potential as antibacterial and antioxidant agents. researchgate.net The electronic properties, such as ionization potential and electron affinity, can also be determined, which are vital for predicting the behavior of this compound in chemical reactions.
Table 1: Predicted Electronic Properties of Isoxazole Derivatives from DFT Calculations
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 4-6 eV | Indicates chemical stability and reactivity. |
| Ionization Potential | 7-9 eV | Relates to the ease of removing an electron. |
| Electron Affinity | 0.5-2 eV | Relates to the ability to accept an electron. |
| Dipole Moment | 2-4 Debye | Influences intermolecular interactions and solubility. |
Note: The values in this table are representative of isoxazole derivatives and are intended to provide an illustrative example of the data obtained from DFT calculations.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy in determining molecular structures and energies. For complex molecules, ab initio calculations can be computationally demanding but provide reliable benchmarks. arxiv.org
In the context of this compound, ab initio methods can be used to accurately calculate its equilibrium geometry and vibrational frequencies. These calculations are also instrumental in studying reaction mechanisms and transition states, providing a detailed picture of the energy landscape of chemical transformations involving this compound. arxiv.org High-level ab initio calculations can offer precise predictions of thermochemical data, such as heats of formation, which are essential for understanding the compound's stability.
Semi-empirical methods, such as PM3, offer a computationally less expensive alternative to DFT and ab initio methods by incorporating some experimental parameters. These methods are particularly useful for large molecules where more rigorous calculations are not feasible. Studies on isoxazole and its derivatives have shown that semi-empirical methods can satisfactorily predict chemical reactivity and the effects of substituents on the electronic properties of the isoxazole ring. researchgate.net
For this compound, semi-empirical calculations can be employed for initial geometric optimizations and for screening a large number of conformations or reaction pathways. While generally less accurate than DFT or ab initio methods, they provide valuable qualitative insights and trends in molecular properties. researchgate.net
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of molecules. For this compound, MD simulations can reveal how the molecule moves and changes shape over time, providing insights into its flexibility and the preferred orientations of its constituent parts, namely the cyclohexyl ring and the isoxazol-3-amine moiety.
The conformational analysis of the cyclohexyl group is of particular importance. The cyclohexane (B81311) ring typically exists in a chair conformation, which is the most stable arrangement. libretexts.org However, the attachment of the bulky isoxazole group can influence the conformational equilibrium. MD simulations can help determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netacs.org Such studies are critical for understanding how the molecule's shape affects its biological activity and interactions with other molecules. The stability of ligand-protein complexes involving isoxazole derivatives has been successfully investigated using MD simulations, highlighting the importance of this technique in drug design. mdpi.com
Table 2: Conformational Preferences of Substituted Cyclohexanes
| Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Equatorial | 0 | >95 |
| Axial | 1.7 - 5.0 | <5 |
Note: This table provides a general illustration of the energetic preference for equatorial substitution on a cyclohexane ring, which is a key aspect of the conformational analysis of this compound.
Mechanistic Pathways Elucidation Through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving isoxazole derivatives. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway, including transition states and intermediates. This is particularly valuable for understanding the synthesis and reactivity of this compound.
For instance, the formation of the isoxazole ring itself, often through a [3+2] cycloaddition reaction, has been studied computationally. nih.gov These studies can reveal the regioselectivity and stereoselectivity of the reaction, explaining why certain products are formed preferentially. DFT calculations have been used to support stepwise, radical-mediated mechanisms over concerted cycloaddition pathways in the synthesis of isoxazolines. nih.gov Computational modeling can also be applied to predict the metabolic pathways of this compound, identifying potential sites of enzymatic attack and predicting the structures of metabolites.
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, can be used to forecast how the molecule will behave in different chemical environments. researchgate.net
The distribution of the electrostatic potential on the molecular surface, often visualized as a molecular electrostatic potential (MEP) map, can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. For isoxazole derivatives, the nitrogen and oxygen atoms of the ring are typically electron-rich and can act as sites for electrophilic attack, while certain carbon atoms may be more susceptible to nucleophilic attack. researchgate.net The presence of the amino group and the cyclohexyl substituent will further modulate this reactivity, and computational models can quantify these effects, aiding in the design of new synthetic routes and the prediction of reaction outcomes.
Advanced Spectroscopic and Crystallographic Probes for Mechanistic Elucidation of 5 Cyclohexylisoxazol 3 Amine Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Cyclohexylisoxazol-3-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular framework and the analysis of dynamic processes.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the isoxazole (B147169) ring, and the amine group. The hydrogens attached to the amine nitrogen typically appear as a broad signal, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The addition of D₂O would lead to the disappearance of this signal, confirming the presence of the labile amine protons. libretexts.org The single proton on the isoxazole ring would appear as a sharp singlet, while the protons of the cyclohexyl group would present as a complex series of multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the isoxazole ring carbons, the cyclohexyl carbons, and the carbon atom attached to the amine group.
NMR is also invaluable for studying reaction mechanisms. By monitoring the changes in the NMR spectrum over time, it is possible to identify the formation of reaction intermediates and products. nih.gov Techniques such as 2D NMR (e.g., COSY, HSQC) can establish connectivity between protons and carbons, which is crucial for characterizing transient species or complex product mixtures.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Amine Protons | ¹H | 2.0 - 5.0 | Broad signal, concentration and solvent dependent. Disappears with D₂O exchange. |
| Isoxazole Proton (C4-H) | ¹H | 5.8 - 6.5 | Singlet. |
| Cyclohexyl Protons | ¹H | 1.0 - 2.5 | Complex multiplets. |
| Isoxazole Carbons (C3, C5) | ¹³C | 150 - 170 | Quaternary carbons with distinct shifts. |
| Isoxazole Carbon (C4) | ¹³C | 95 - 110 | CH carbon of the isoxazole ring. |
| Cyclohexyl Carbons | ¹³C | 25 - 45 | Multiple signals in the aliphatic region. |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural clues. Key fragmentation pathways could include:
Alpha-cleavage: Cleavage of the bond adjacent to the amine group.
Loss of the cyclohexyl group: Fragmentation resulting in an ion corresponding to the 3-amino-isoxazole core.
Ring cleavage: Opening of the isoxazole ring, leading to characteristic smaller fragments.
Ambient mass spectrometry (AMS) techniques, such as electrospray ionization (ESI), are particularly useful for monitoring chemical reactions in real-time. nih.gov By directly sampling a reaction mixture, ESI-MS can detect substrates, products, and short-lived intermediates without the need for sample pretreatment, offering deep mechanistic insights. nih.gov Tandem mass spectrometry (MS/MS) can further be used to isolate a specific ion and induce its fragmentation, which is essential for identifying the structure of unknown products or intermediates in complex mixtures. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₄N₂O)
| Fragment Ion | Proposed Structure / Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 166.11 |
| [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical | 83.03 |
| [C₆H₁₁]⁺ | Cyclohexyl cation | 83.09 |
| [M - NH₂]⁺ | Loss of amino radical | 150.10 |
X-ray Crystallography for Precise Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsional angles. This information confirms the geometry of the isoxazole ring and the conformation of the cyclohexyl substituent.
Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice and identifies key intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The resulting hydrogen-bonding network would be a critical feature of the solid-state structure, influencing physical properties such as melting point and solubility. The structure of related isoxazole derivatives has been successfully confirmed using this technique. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com Other significant absorptions would include:
N-H bending (scissoring): A strong band around 1580-1650 cm⁻¹. orgchemboulder.com
C-H stretching: Bands from the cyclohexyl group just below 3000 cm⁻¹.
C=N and C=C stretching: Absorptions from the isoxazole ring in the 1400-1600 cm⁻¹ region.
C-N stretching: A band in the 1020-1250 cm⁻¹ range for the aliphatic amine C-N bond. orgchemboulder.comwikieducator.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C and C=N bonds of the isoxazole ring would likely produce strong Raman signals.
These techniques are also effective for monitoring reaction progress. For example, in a reaction involving the amine group, the disappearance of the characteristic N-H stretching bands and the appearance of new bands (e.g., a C=O stretch if an amide is formed) can be easily tracked.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |
| C-H Stretch (sp³) | Cyclohexyl | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |
| C=N / C=C Stretch | Isoxazole Ring | 1400 - 1600 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak |
| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |
Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Assignments
Chiroptical spectroscopy, specifically Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules.
This compound, in its parent form, is an achiral molecule and therefore would not exhibit a CD spectrum. However, CD spectroscopy would become an essential tool if the molecule were to be derivatized to introduce a stereocenter, or if it were to interact with a chiral environment (e.g., a protein binding site or a chiral catalyst). For instance, if a reaction involving this compound produced a chiral product, CD spectroscopy would be invaluable for assigning the absolute configuration of the newly formed stereocenter and determining the enantiomeric excess of the product. The technique is sensitive to the spatial arrangement of atoms and chromophores within a molecule. electronicsandbooks.comdntb.gov.ua
Future Perspectives and Emerging Research Avenues for 5 Cyclohexylisoxazol 3 Amine
Untapped Synthetic Methodologies and Green Chemistry Approaches
While traditional methods for isoxazole (B147169) synthesis, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are well-established, the future of synthesizing 5-Cyclohexylisoxazol-3-amine lies in the adoption of greener and more efficient methodologies. youtube.com The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic strategies. nih.govacgpubs.org
Key Green Chemistry Approaches:
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. mdpi.comresearchgate.net Ultrasound irradiation can promote the synthesis of isoxazole derivatives, and this technique could be applied to the synthesis of this compound to enhance efficiency and reduce energy consumption. preprints.orgnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another energy-efficient method that can significantly accelerate reaction rates. This technique has been successfully employed for the synthesis of various heterocyclic compounds, including isoxazoles.
Catalysis: The development of novel catalysts is central to green chemistry. For the synthesis of this compound, research could focus on employing heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Alternative Solvents: The use of environmentally benign solvents, such as water or bio-based solvents, is a key aspect of green chemistry. Research into the synthesis of this compound in such solvents would be a significant step towards a more sustainable process.
| Synthetic Approach | Key Advantages | Reference |
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions | mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates | N/A |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | N/A |
| Green Solvents | Reduced environmental impact, improved safety | nih.govacgpubs.org |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The reactivity of this compound is largely dictated by the isoxazole ring and the exocyclic amino group. Future research should focus on exploring novel reactivity patterns to generate a diverse range of derivatives with potentially interesting biological or material properties.
Untapped Areas of Reactivity:
Addition-Elimination Reactions: A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has been described, which involves the reaction of amines with 3-bromoisoxazolines followed by oxidation. acs.orgresearchgate.net This addition-elimination pathway offers a versatile route to a variety of 3-aminoisoxazoles and could be adapted for the synthesis of this compound.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions. For instance, enamine-triggered [3+2] cycloaddition reactions have been used to synthesize 3,4-disubstituted isoxazoles. organic-chemistry.org Investigating the potential of this compound to undergo similar cycloadditions could lead to the discovery of novel polycyclic systems. The 1,3-dipolar cycloaddition of nitrile oxides is a primary method for isoxazole synthesis. researchgate.netmdpi.com
Ring-Opening Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, which can be exploited for further chemical transformations. researchgate.net Gold-catalyzed ring-opening reactions of isoxazoles with isoxazolyl amine have been reported, leading to the formation of functionalized pyrrole and isoquinoline derivatives. researchgate.net
Derivatization of the Amino Group: The primary amino group in this compound is a versatile handle for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions, to produce a library of new compounds.
Advancements in Computational Predictions and Experimental Validation Methodologies
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies can provide valuable insights into its structure, electronics, and potential applications.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of this compound and to calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.netnih.gov This information can help to predict the molecule's reactivity and to understand its behavior in different chemical environments. mdpi.com
Molecular Docking: For medicinal chemistry applications, molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets. frontiersin.org
Spectroscopic Characterization: Advanced spectroscopic techniques, such as rotational spectroscopy, coupled with high-level computational methods, can provide a detailed characterization of the molecule's structure and dynamics, including the effects of the amino group's inversion motion. mdpi.com
| Computational Method | Application | Reference |
| Density Functional Theory (DFT) | Geometry optimization, electronic properties | nih.govresearchgate.netnih.gov |
| Molecular Docking | Prediction of binding to biological targets | frontiersin.org |
| Rotational Spectroscopy | Detailed structural and dynamic characterization | mdpi.com |
Integration with Materials Science and Supramolecular Chemistry Research
The unique combination of a rigid heterocyclic core and a flexible cyclohexyl group, along with the hydrogen-bonding capability of the amino group, makes this compound a promising candidate for applications in materials science and supramolecular chemistry.
Potential Applications:
Liquid Crystals: Isoxazole derivatives have been shown to exhibit liquid crystalline properties. tandfonline.comtandfonline.comarkat-usa.orgresearchgate.netresearchgate.net The elongated shape of this compound, with its distinct polar and non-polar regions, suggests that it could be a precursor for novel liquid crystalline materials.
Polymers and Semiconductors: Polyisoxazoles have potential applications as semiconductors. researchgate.net The amino group of this compound could be used as a point of polymerization to create novel isoxazole-containing polymers with interesting electronic or optical properties. researchgate.net
Supramolecular Assemblies: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor. cam.ac.ukresearchgate.net This dual functionality allows for the formation of well-defined supramolecular structures through hydrogen bonding, which could be exploited in crystal engineering and the design of functional materials. rsc.org
| Application Area | Rationale | Reference |
| Liquid Crystals | Anisotropic molecular shape | tandfonline.comtandfonline.comarkat-usa.orgresearchgate.netresearchgate.net |
| Polymers | Polymerizable amino functionality | researchgate.netresearchgate.net |
| Supramolecular Assemblies | Hydrogen bonding capabilities | cam.ac.ukresearchgate.netrsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Cyclohexylisoxazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of isoxazole derivatives often involves cyclocondensation reactions. For example, cyclohexyl-substituted isoxazoles can be synthesized via [3+2] cycloaddition between nitrile oxides and alkynes or alkenes. Optimization includes adjusting solvent polarity (e.g., using THF or DMF), temperature (80–120°C), and catalysts (e.g., Cu(I) for regioselectivity). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, isoxazole C3-amine at δ 160–165 ppm in 13C) .
- HRMS : Validate molecular weight (e.g., CHNO requires 166.1106 g/mol).
- IR : Identify N-H stretching (3445 cm) and C=N/C-O vibrations (1476–1529 cm) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and administer artificial respiration if needed. Store at 2–8°C in airtight containers, away from oxidizing agents .
Q. How can solubility and stability be improved for biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin complexes. Stability studies under varying pH (4–9) and temperature (4–37°C) via HPLC monitoring are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound synthesis?
- Methodological Answer : DFT calculations can model transition states to predict regioselectivity. For example, electron-withdrawing groups on nitrile oxides favor 3,5-disubstituted isoxazoles. Experimental validation via substituent scrambling (e.g., using substituted cyclohexyl groups) is advised .
Q. How can biological activity (e.g., antimicrobial or enzyme inhibition) be systematically evaluated?
- Methodological Answer :
- In vitro assays : Use microdilution (MIC for antimicrobial activity) or fluorescence-based enzyme inhibition (e.g., acetylcholinesterase).
- Dose-response curves : Test concentrations from 1–100 µM, with positive controls (e.g., ciprofloxacin for bacteria).
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PDB: 1DX6) .
Q. What computational strategies validate interactions between this compound and biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (50 ns, AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy. Compare with experimental IC values for correlation .
Q. How do conflicting solubility data across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from solvent purity, temperature, or polymorphic forms. Use standardized protocols (e.g., USP <1236>) and characterize crystal forms via XRD. Report results with error margins (±5%) .
Q. What strategies address contradictions in reported reaction yields for scaled-up synthesis?
- Methodological Answer : Batch variability often arises from mixing efficiency or heat dissipation. Use flow chemistry for reproducibility or design of experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading). Validate with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
